Spectroscopic Data of N-Vinyl-2-pyrrolidone: A Technical Guide
Spectroscopic Data of N-Vinyl-2-pyrrolidone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for N-Vinyl-2-pyrrolidone (NVP), a versatile organic compound widely used in the synthesis of polymers and copolymers for pharmaceutical and industrial applications. A thorough understanding of its spectroscopic characteristics is crucial for quality control, reaction monitoring, and structural elucidation. This document presents nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with detailed experimental protocols.
Spectroscopic Data Summary
The following sections summarize the key spectroscopic data for N-Vinyl-2-pyrrolidone.
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[1] The ¹H and ¹³C NMR spectra of NVP provide detailed information about its proton and carbon environments.
Table 1: ¹H NMR Spectroscopic Data for N-Vinyl-2-pyrrolidone
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.05 | dd | 1H | H-C=C (vinyl) |
| 4.45 | dd | 1H | C=C-H (cis) |
| 4.40 | dd | 1H | C=C-H (trans) |
| 3.50 | t | 2H | -N-CH₂- |
| 2.45 | t | 2H | -C(=O)-CH₂- |
| 2.00 | p | 2H | -CH₂-CH₂-CH₂- |
Data obtained in CDCl₃ at 90 MHz.[2]
Table 2: ¹³C NMR Spectroscopic Data for N-Vinyl-2-pyrrolidone
| Chemical Shift (δ) ppm | Assignment |
| 173.0 | C=O |
| 131.0 | C =C (vinyl) |
| 95.0 | C=C (vinyl) |
| 46.0 | -N-CH₂- |
| 31.0 | -C(=O)-CH₂- |
| 18.0 | -CH₂-CH₂-CH₂- |
Data obtained in CDCl₃ at 90 MHz.[3]
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4] The IR spectrum of NVP shows characteristic absorption bands for the amide and vinyl functional groups.
Table 3: IR Spectroscopic Data for N-Vinyl-2-pyrrolidone
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2982-2976 | C-H Stretch | Alkane |
| 1680 | C=O Stretch | Amide (Lactam) |
| 1630 | C=C Stretch | Alkene (Vinyl) |
| 1462-1460 | C-H Bend | Alkane |
| 1250 | C-N Stretch | Amine |
| 954-797 | C=C Bend | Alkene (Vinyl) |
Data obtained as a liquid film.[5][6]
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[7] For NVP, the absorption is primarily due to the n→π* and π→π* transitions associated with the carbonyl and vinyl groups.
Table 4: UV-Vis Spectroscopic Data for N-Vinyl-2-pyrrolidone
| λmax (nm) | Solvent | Electronic Transition |
| ~300 | Not Specified | n→π* |
The optical absorbance of plasma-polymerized NVP thin films shows a peak at around 300 nm.[6]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
-
Sample Preparation : Dissolve 5-10 mg of purified N-Vinyl-2-pyrrolidone in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution.[9]
-
Transfer : Filter the solution into a clean NMR tube to a height of about 4-5 cm.[8]
-
Data Acquisition : Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. A combination of 1D and 2D NMR experiments may be necessary for complete structural elucidation.[3]
-
Data Processing : Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
-
Analysis : Analyze the chemical shifts, coupling constants, and integration to assign the signals to the respective nuclei in the NVP molecule.[10]
-
Sample Preparation : As NVP is a liquid at room temperature, it can be analyzed as a "neat" spectrum.[11] Place one to two drops of the pure liquid between two polished salt plates (e.g., NaCl or KBr).[4][11]
-
Plate Placement : Gently press the plates together to form a thin liquid film.
-
Data Acquisition : Place the salt plate "sandwich" in the sample holder of the FT-IR spectrometer.[11]
-
Background Scan : Run a background spectrum of the empty salt plates.
-
Sample Scan : Run the spectrum of the NVP sample. The instrument software will automatically ratio the sample spectrum against the background.
-
Analysis : Identify the characteristic absorption bands and correlate them to the functional groups in the NVP molecule.[12]
-
Sample Preparation : Prepare a dilute solution of N-Vinyl-2-pyrrolidone in a suitable UV-transparent solvent (e.g., ethanol, water).[13] The concentration should be adjusted to ensure the absorbance is within the linear range of the instrument.
-
Cuvette Preparation : Clean a quartz cuvette and rinse it with the solvent being used.[13]
-
Blank Measurement : Fill the cuvette with the pure solvent and place it in the spectrophotometer to measure the baseline.[14][15]
-
Sample Measurement : Empty the cuvette, rinse it with the NVP solution, and then fill it with the sample solution. Place the cuvette back into the spectrophotometer.
-
Data Acquisition : Scan the absorbance of the sample over a specific wavelength range (e.g., 200-400 nm).[15]
-
Analysis : Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity if the concentration is known.[7]
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like N-Vinyl-2-pyrrolidone.
Caption: A logical workflow for the spectroscopic analysis of a chemical compound.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint of N-Vinyl-2-pyrrolidone. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms, the IR spectrum identifies the key functional groups (amide and vinyl), and the UV-Vis spectrum characterizes its electronic properties. These data, in conjunction with the provided experimental protocols, serve as a valuable resource for researchers and professionals working with this important chemical intermediate.
References
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. N-Vinyl-2-pyrrolidone(88-12-0) 1H NMR [m.chemicalbook.com]
- 3. N-Vinyl-2-pyrrolidone(88-12-0) 13C NMR spectrum [chemicalbook.com]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. N-Vinyl-2-pyrrolidone(88-12-0) IR Spectrum [chemicalbook.com]
- 6. journalijsra.com [journalijsra.com]
- 7. ej-eng.org [ej-eng.org]
- 8. benchchem.com [benchchem.com]
- 9. web.mit.edu [web.mit.edu]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. webassign.net [webassign.net]
- 12. amherst.edu [amherst.edu]
- 13. ossila.com [ossila.com]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
